
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1,3-dimethyl-5-phenyl-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1,3-dimethyl-5-phenyl-, (S)- is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties . This specific compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms.
Vorbereitungsmethoden
The synthesis of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1,3-dimethyl-5-phenyl-, (S)- typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-chlorobenzophenone and glycine ester hydrochloride.
Reaction Conditions: The reaction is carried out under reflux conditions with an appropriate solvent, such as ethanol or methanol.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1,3-dimethyl-5-phenyl-, (S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions involve halogenation or alkylation using reagents like bromine or alkyl halides.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: It is studied for its interactions with various biological receptors, including GABA receptors.
Medicine: It is investigated for its potential therapeutic effects in treating anxiety, insomnia, and seizures.
Industry: It is used in the development of new pharmaceuticals and chemical intermediates.
Wirkmechanismus
The mechanism of action of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1,3-dimethyl-5-phenyl-, (S)- involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system . By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Oxazepam: Used primarily for its anxiolytic and sedative effects.
Flurazepam: Known for its hypnotic properties.
Compared to these compounds, 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1,3-dimethyl-5-phenyl-, (S)- has unique chiral properties that may result in different pharmacokinetic and pharmacodynamic profiles .
Eigenschaften
CAS-Nummer |
50692-03-0 |
|---|---|
Molekularformel |
C17H15ClN2O |
Molekulargewicht |
298.8 g/mol |
IUPAC-Name |
(3S)-7-chloro-1,3-dimethyl-5-phenyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C17H15ClN2O/c1-11-17(21)20(2)15-9-8-13(18)10-14(15)16(19-11)12-6-4-3-5-7-12/h3-11H,1-2H3/t11-/m0/s1 |
InChI-Schlüssel |
VQGFUBIVEVVWQP-NSHDSACASA-N |
Isomerische SMILES |
C[C@H]1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)C |
Kanonische SMILES |
CC1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






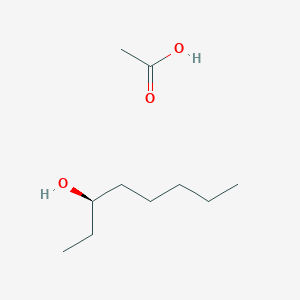
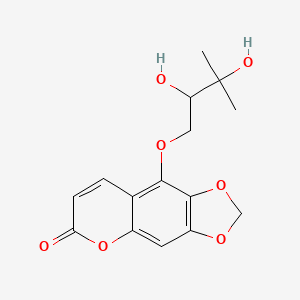
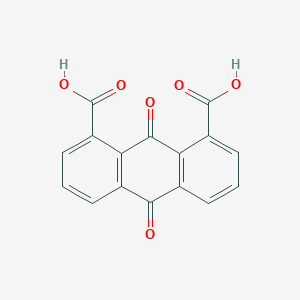

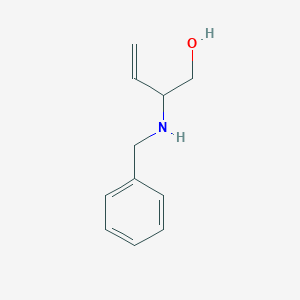
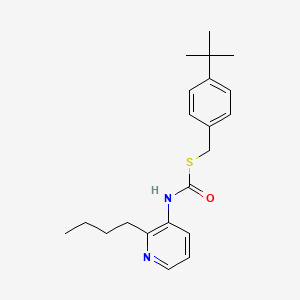
![1,2-Propanediol, 2-[4-(2-methylpropyl)phenyl]-](/img/structure/B14659470.png)
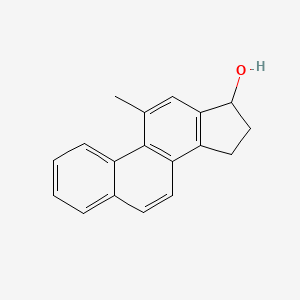
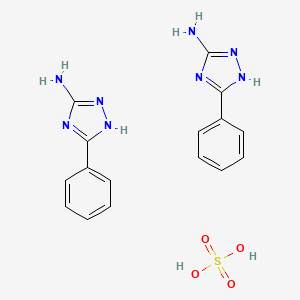
![3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene](/img/structure/B14659481.png)
